molecular formula C8H8O4 B563719 3,4-Dihydroxyphenylacetic Acid-13C,18O2 CAS No. 1189915-73-8

3,4-Dihydroxyphenylacetic Acid-13C,18O2

Cat. No. B563719
M. Wt: 173.141
InChI Key: CFFZDZCDUFSOFZ-SWDPYBNISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydroxyphenylacetic Acid-13C,18O2, also known as 3,4-Dihydroxybenzeneacetic Acid-13C,18O2, is a stable isotope labelled metabolite of dopamine . It is a product of dopamine degradation by monoamine oxidase (MAO) and aldehyde dehydrogenase .


Molecular Structure Analysis

The molecular formula of 3,4-Dihydroxyphenylacetic Acid-13C,18O2 is C713CH8O218O2 . The molecular weight is 173.14 .


Chemical Reactions Analysis

Dopamine can be metabolized into one of three substances, one of which is 3,4-Dihydroxyphenylacetic acid . This process involves the enzymes monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT) .

Safety And Hazards

3,4-Dihydroxyphenylacetic Acid-13C,18O2 is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/i8+1,11+2,12+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFZDZCDUFSOFZ-SWDPYBNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[13C](=[18O])[18OH])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydroxyphenylacetic Acid-13C,18O2

Synthesis routes and methods I

Procedure details

WO 2007/009590 A1 describes a process for the preparation of hydroxytyrosol via 3,4-dihydroxymandelic acid, which is hydrogenated by metal catalysts such as palladium/carbon to give 3,4-dihydroxyphenylacetic acid. Subsequently, the reduction to hydroxytyrosol takes place. According to the examples, the hydroxytyrosol obtained has purities between 67.9% and 93.8%. Apart from one example, which describes a product with a purity of 98% without stating the pure yield by recrystallization, the precursor obtained from 3,4-dihydroxymandelic acid ester, methyl 3,4-dihydroxyphenyl acetate, is described as product with purities between 51.2% and 83.5%.
[Compound]
Name
2007/009590 A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

The preparation of the above compound can be carried out according to the information set forth in the Berichte der deutschen chemischen Gesellschaft 42: 2949, incorporated herein by reference. In the present case, the compound was prepared from the commercially available 3,4-dimethoxyphenylacetic acid. A mixture of 115 gm (587 mmol) of 3,4-dimethoxyphenylacetic acid, 1052 gm (2.35 mol) of 57% hydroiodic acid, and 14 gm of red phosphorus was agitated for 1.5 hours at 95° C. and for an additional 1.5 hours at 105° to 110° C., during which time the calculated amount (166.5 gm) of methyliodide was distilled off. After cooling of the mixture, removal of the red phosphorus by filtration, evaporation of the solution, and taking up of the residue in ether, the ether solution was treated with concentrated NaHSO3 solution and activated charcoal. After drying of the light-yellow solution with Na2SO4 and evaporation, the residue was suspended in methylene chloride, the residual water was removed by azeotropic distillation, and, after the suspension was cooled, the solid product was removed by suction filtration and dried at 50° C. An amount of 63 gm of 3,4-dihydroxyphenylacetic acid, with a melting point of 126° to 129° C., was obtained (64% of theory).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
115 g
Type
reactant
Reaction Step Two
Quantity
1052 g
Type
reactant
Reaction Step Two
[Compound]
Name
red phosphorus
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
166.5 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.